molecular formula C19H16N2O3S B11369772 N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11369772
M. Wt: 352.4 g/mol
InChI Key: JQFNFOLXGKAQJE-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a 4-methylphenyl group, a nitro group, and a thiophen-2-ylmethyl group

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O3S/c1-14-8-10-15(11-9-14)20(13-16-5-4-12-25-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3

InChI Key

JQFNFOLXGKAQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-METHYLPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both a nitro group and a thiophen-2-ylmethyl group, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .

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